molecular formula C14H8ClNO B1610360 4-[(3-Chlorophenyl)carbonyl]benzonitrile CAS No. 261783-90-8

4-[(3-Chlorophenyl)carbonyl]benzonitrile

Cat. No.: B1610360
CAS No.: 261783-90-8
M. Wt: 241.67 g/mol
InChI Key: ZBPCMVUHBDEGPG-UHFFFAOYSA-N
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Description

4-[(3-Chlorophenyl)carbonyl]benzonitrile is an organic compound with the molecular formula C14H8ClNO and a molecular weight of 241.67 g/mol . It is characterized by the presence of a benzonitrile group attached to a 3-chlorophenyl carbonyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chlorophenyl)carbonyl]benzonitrile typically involves the reaction of 3-chlorobenzoyl chloride with benzonitrile in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

3-Chlorobenzoyl chloride+BenzonitrilePyridine, RefluxThis compound\text{3-Chlorobenzoyl chloride} + \text{Benzonitrile} \xrightarrow{\text{Pyridine, Reflux}} \text{this compound} 3-Chlorobenzoyl chloride+BenzonitrilePyridine, Reflux​this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chlorophenyl)carbonyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

4-[(3-Chlorophenyl)carbonyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-Chlorophenyl)carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π stacking interactions with enzymes and receptors, influencing their activity and function . These interactions can modulate various biological processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorophenyl)carbonyl]benzonitrile
  • 4-[(2-Chlorophenyl)carbonyl]benzonitrile
  • 4-[(3-Methylphenyl)carbonyl]benzonitrile

Uniqueness

4-[(3-Chlorophenyl)carbonyl]benzonitrile is unique due to the specific positioning of the chlorine atom on the phenyl ring, which influences its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .

Properties

IUPAC Name

4-(3-chlorobenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPCMVUHBDEGPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444784
Record name 4-[(3-Chlorophenyl)carbonyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261783-90-8
Record name 4-[(3-Chlorophenyl)carbonyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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